4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole
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Overview
Description
Molecular Structure Analysis
The molecular weight of “4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole” is 190.17 . The SMILES string representation of the molecule isClCC(N=C(C1=CC=CC(C)=C1)O2)=C2C
. Physical and Chemical Properties Analysis
“this compound” is a solid substance . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.Scientific Research Applications
Synthetic Applications
- Synthesis of Extended Oxazoles : 2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue, serve as reactive scaffolds for synthetic elaboration at the 2-position. These compounds are used to prepare various 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles (Patil & Luzzio, 2016).
- Formation and Reaction of Oxazoles : The chloromethyl compound is key in the BF3-catalyzed reaction of substituted α-diazoacetophenones, resulting in high yields of 5-aryl-2-chloromethyloxazoles. These oxazoles are further modified through nucleophilic substitution with amines, producing derivatives bearing a 2-oxazolylmethyl group (Ibata & Isogami, 1989).
Pharmacological Applications
- Anticancer Activity : A study on 1,3-oxazol-4-ylphosphonium salts, derived from oxazole compounds, showed significant anticancer activity. These compounds demonstrated high efficacy against cancer cell panels and were recommended for further in-depth studies in anticancer drug development (Brusnakov et al., 2022).
Material Science Applications
- Charge Transport Properties : Oxazole compounds, specifically 4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one derivatives, have been studied for their potential in organic electronics. Their structure-property relationships, charge transport, and nonlinear optical properties suggest they may be effective in applications like OLEDs and organic thin film transistors (Irfan et al., 2018).
Corrosion Inhibition
- Corrosion Inhibition on Mild Steel : Oxazole derivatives have been studied for their effectiveness in reducing the corrosion rate of mild steel in hydrochloric acid medium. These compounds showed high inhibition efficiency, indicating their potential as corrosion inhibitors in industrial applications (Rahmani et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8-4-3-5-10(6-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFJTOSWONKWDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408090 |
Source
|
Record name | 4-Chloromethyl-5-methyl-2-m-tolyl-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521266-92-2 |
Source
|
Record name | 4-Chloromethyl-5-methyl-2-m-tolyl-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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